Cas no 2228570-29-2 (4-chloro-1-methyl-5-(pyrrolidin-3-yl)methyl-1H-imidazole)

4-Chloro-1-methyl-5-(pyrrolidin-3-yl)methyl-1H-imidazole is a heterocyclic compound featuring a chloro-substituted imidazole core linked to a pyrrolidinylmethyl group. This structure imparts versatility in medicinal chemistry, particularly as a potential intermediate for bioactive molecule synthesis. The presence of both imidazole and pyrrolidine moieties enhances its utility in drug discovery, offering opportunities for modifications to optimize binding affinity or pharmacokinetic properties. The chloro substituent provides a reactive site for further functionalization, while the methyl group on the imidazole nitrogen improves stability. Its well-defined scaffold makes it valuable for research in developing enzyme inhibitors or receptor modulators, particularly in CNS or antimicrobial applications.
4-chloro-1-methyl-5-(pyrrolidin-3-yl)methyl-1H-imidazole structure
2228570-29-2 structure
Product Name:4-chloro-1-methyl-5-(pyrrolidin-3-yl)methyl-1H-imidazole
CAS No:2228570-29-2
MF:C9H14ClN3
MW:199.680560588837
CID:5783708
PubChem ID:165638332
Update Time:2025-06-08

4-chloro-1-methyl-5-(pyrrolidin-3-yl)methyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2228570-29-2
    • EN300-1991994
    • 4-chloro-1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole
    • 4-chloro-1-methyl-5-(pyrrolidin-3-yl)methyl-1H-imidazole
    • Inchi: 1S/C9H14ClN3/c1-13-6-12-9(10)8(13)4-7-2-3-11-5-7/h6-7,11H,2-5H2,1H3
    • InChI Key: SJUDJDKJXYZHLA-UHFFFAOYSA-N
    • SMILES: ClC1=C(CC2CNCC2)N(C)C=N1

Computed Properties

  • Exact Mass: 199.0876252g/mol
  • Monoisotopic Mass: 199.0876252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 29.8Ų

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4-chloro-1-methyl-5-(pyrrolidin-3-yl)methyl-1H-imidazole Related Literature

Additional information on 4-chloro-1-methyl-5-(pyrrolidin-3-yl)methyl-1H-imidazole

Professional Introduction to 4-chloro-1-methyl-5-(pyrrolidin-3-yl)methyl-1H-imidazole (CAS No. 2228570-29-2)

4-chloro-1-methyl-5-(pyrrolidin-3-yl)methyl-1H-imidazole, identified by its CAS number 2228570-29-2, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the imidazole class, which is well-documented for its diverse biological activities and applications in drug development. The structural features of this molecule, particularly the presence of a chloro group, a methyl group, and a pyrrolidinyl substituent, contribute to its unique chemical properties and potential therapeutic benefits.

The imidazole ring itself is a crucial pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. In particular, imidazole derivatives have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The specific modification of 4-chloro-1-methyl-5-(pyrrolidin-3-yl)methyl-1H-imidazole with a chloro substituent at the 4-position enhances its reactivity and binding affinity to biological receptors. This modification is particularly interesting because it allows for fine-tuning of the compound's pharmacological profile, making it a valuable candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various protein targets. Studies suggest that the pyrrolidinyl group in 4-chloro-1-methyl-5-(pyrrolidin-3-yl)methyl-1H-imidazole may play a critical role in modulating the compound's activity by facilitating stable interactions with biological macromolecules. These insights are derived from high-resolution crystal structures of protein-ligand complexes, which have provided detailed information about the binding modes and key interactions.

Moreover, the incorporation of a methyl group at the 5-position of the imidazole ring further enhances the compound's solubility and bioavailability. This feature is particularly important in pharmaceutical applications, where poor solubility can significantly limit the effectiveness of a drug. The combination of these structural elements makes 4-chloro-1-methyl-5-(pyrrolidin-3-yl)methyl-1H-imidazole a promising candidate for further development as an active pharmaceutical ingredient (API).

In vitro studies have demonstrated that 4-chloro-1-methyl-5-(pyrrolidin-3-yl)methyl-1H-imidazole exhibits notable activity against certain pathogens. For instance, research has shown that this compound can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. These findings are particularly relevant in light of the increasing prevalence of antibiotic-resistant strains.

Additionally, preclinical studies have explored the potential anti-inflammatory properties of 4-chloro-1-methyl-5-(pyrrolidin-3-yl)methyl-1H-imidazole. The compound has been shown to modulate key inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects are comparable to those observed with existing anti-inflammatory drugs but with potentially fewer side effects due to the unique structural features of this compound.

The synthesis of 4-chloro-1-methyl-5-(pyrrolidin-3-yl)methyl-1H-imidazole involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. The chloro group at the 4-position is introduced through nucleophilic aromatic substitution reactions, which are well-established in synthetic organic chemistry.

The pyrrolidinyl substituent is incorporated via reductive amination or other similar strategies that form stable amide bonds between the imidazole ring and the pyrrolidine moiety. These reactions are typically carried out under mild conditions to ensure high yield and purity. The final product is then purified using techniques such as column chromatography or recrystallization to obtain high-quality material suitable for further characterization and testing.

Characterization of 4-chloro-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-imidazole is performed using a range of analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, while mass spectrometry (MS) confirms the molecular weight and fragmentation patterns. Infrared (IR) spectroscopy is used to identify functional groups present in the molecule.

X-ray crystallography has been particularly valuable in determining the three-dimensional structure of this compound at atomic resolution. These structural insights have been crucial in understanding how 4-chloro -methyl-pyrrolidine-substituted imidazoles interact with biological targets at a molecular level. Such detailed structural information is essential for rational drug design and optimization.

The potential applications of 4-chloro -methyl-pyrrolidine-substituted imidazoles extend beyond antimicrobial and anti-inflammatory uses. Preliminary studies suggest that this class of compounds may also exhibit anticancer properties by inhibiting key enzymes involved in tumor cell proliferation and survival. Further research is needed to fully elucidate these mechanisms and explore their therapeutic potential.

In conclusion, 4-chloro -methyl-pyrrolidine-substituted imidazoles represent a promising area of research in medicinal chemistry due to their diverse biological activities and structural versatility. The compound identified by CAS number 2228570 -29 -2 holds significant promise for future drug development efforts aimed at addressing unmet medical needs.

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